

# A Comparative Spectroscopic Analysis of Methyl 2-methyl-6-nitrobenzoate Isomers

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## Compound of Interest

Compound Name: Methyl 2-methyl-6-nitrobenzoate

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This guide provides a detailed spectroscopic comparison of **Methyl 2-methyl-6-nitrobenzoate** and its structural isomers. The positioning of the methyl and nitro groups on the benzene ring significantly influences the electronic environment and, consequently, the spectral characteristics of each molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control.

This document presents a side-by-side comparison of key spectroscopic data obtained from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility of the presented data.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of **Methyl 2-methyl-6-nitrobenzoate** isomers. These values have been compiled from various spectral databases and literature sources.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	-CH <sub>3</sub>	-OCH <sub>3</sub>	Aromatic Protons
Methyl 2-methyl-6-nitrobenzoate	~2.41	~3.90	7.99 (d), 7.73 (d), 7.61 (t)[1]
Methyl 2-methyl-3-nitrobenzoate	~2.50	~3.90	7.85 (d), 7.45 (t), 7.30 (d)
Methyl 2-methyl-4-nitrobenzoate	~2.60	~3.95	8.10 (s), 8.05 (d), 7.40 (d)
Methyl 3-methyl-2-nitrobenzoate	~2.36	~3.89	7.84 (m), 7.45 (m)[2]
Methyl 3-methyl-4-nitrobenzoate	~2.60	~3.90	8.05 (d), 7.90 (s), 7.40 (d)
Methyl 4-methyl-3-nitrobenzoate	~2.50	~3.90	8.20 (s), 7.80 (d), 7.40 (d)

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent and the spectrometer's field strength.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer	-CH <sub>3</sub>	-OCH <sub>3</sub>	C=O	Aromatic Carbons
Methyl 2-methyl-6-nitrobenzoate	~20.0	~52.5	~165.0	~125-150
Methyl 2-methyl-3-nitrobenzoate	~15.0	~52.0	~166.0	~123-152
Methyl 2-methyl-4-nitrobenzoate	~17.0	~52.5	~165.5	~122-150
Methyl 3-methyl-2-nitrobenzoate	~16.0	~52.0	~167.0	~124-151
Methyl 3-methyl-4-nitrobenzoate	~20.0	~52.0	~165.0	~125-150[3]
Methyl 4-methyl-3-nitrobenzoate	~21.0	~52.0	~166.0	~124-148

Note: Complete assigned <sup>13</sup>C NMR data for all isomers is not consistently available in all databases. The ranges provided are typical for substituted benzene rings.

Table 3: Key IR Absorption Bands (in cm<sup>-1</sup>)

Isomer	C=O Stretch	NO <sub>2</sub> Asymmetric Stretch	NO <sub>2</sub> Symmetric Stretch	C-O Stretch
Methyl 2-methyl-6-nitrobenzoate	~1730	~1530	~1350	~1280
Methyl 2-methyl-3-nitrobenzoate	~1725	~1535	~1355	~1290
Methyl 2-methyl-4-nitrobenzoate	~1720	~1525	~1345	~1285
Methyl 3-methyl-2-nitrobenzoate	~1735	~1530	~1350	~1275
Methyl 3-methyl-4-nitrobenzoate	~1728	~1528	~1348	~1288[3]
Methyl 4-methyl-3-nitrobenzoate	~1725	~1530	~1350	~1290

Table 4: Mass Spectrometry Data (m/z)

Isomer	Molecular Ion [M] <sup>+</sup>	Key Fragmentation Peaks
Methyl 2-methyl-6-nitrobenzoate	195	164 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 134 ([M-NO <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup> ), 119, 91
Methyl 2-methyl-3-nitrobenzoate	195	164 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 149 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 121, 91
Methyl 2-methyl-4-nitrobenzoate	195	164 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 149 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 121, 91
Methyl 3-methyl-2-nitrobenzoate	195	164 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 149 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 121, 91
Methyl 3-methyl-4-nitrobenzoate	195	178, 135, 106[3]
Methyl 4-methyl-3-nitrobenzoate	195	164 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 149 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 121, 91

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Methyl 2-methyl-6-nitrobenzoate** isomers. Instrument parameters may need to be optimized for specific samples and equipment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Reference the chemical shifts to the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm).

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum on the same instrument.
  - Use a proton-decoupled pulse sequence.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
  - Reference the chemical shifts to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

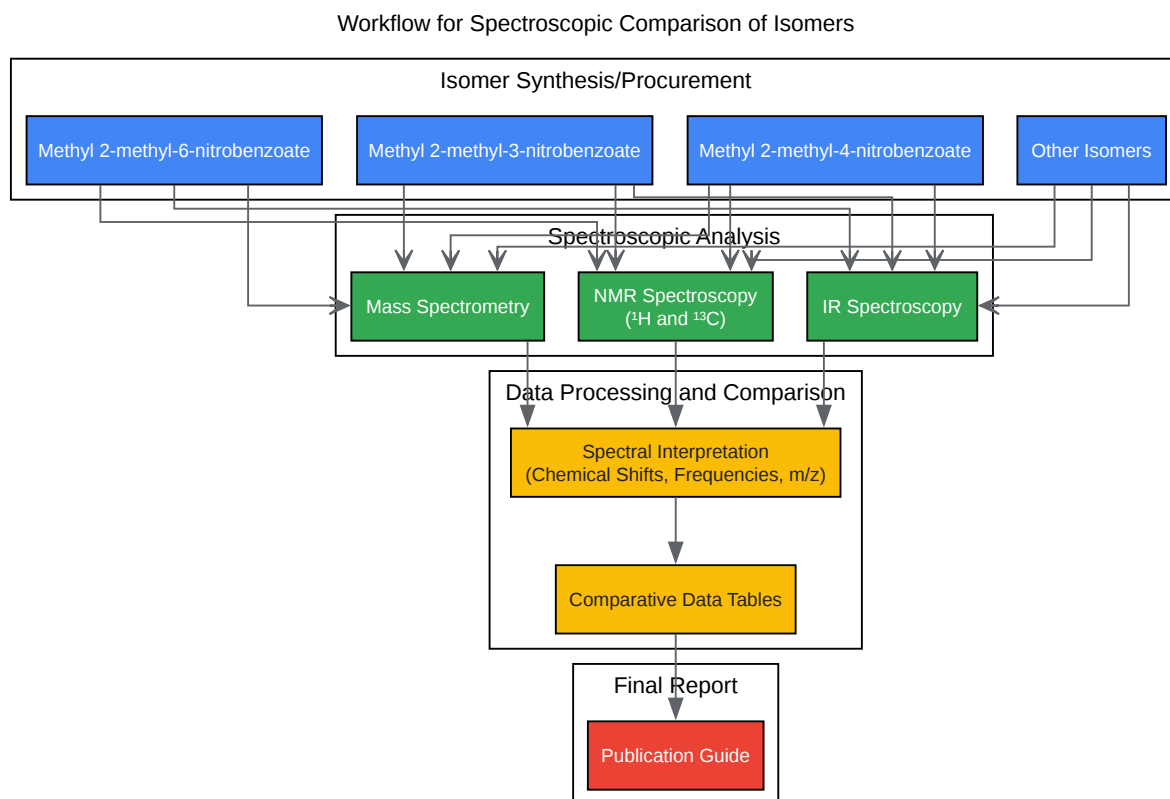
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
  - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
  - Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
  - Perform a background scan of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
- **Ionization:** Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Scan a mass range appropriate for the compound (e.g.,  $m/z$  50-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

## Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **Methyl 2-methyl-6-nitrobenzoate** isomers.



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Caption: Workflow for the comparative spectroscopic analysis of isomers.

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